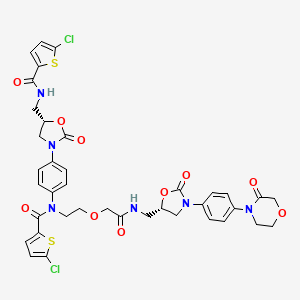

Rivaroxaban-Pseudodimer

Übersicht

Beschreibung

Rivaroxaban is a highly potent, oral, direct Factor Xa inhibitor, which is utilized for the prevention and treatment of thromboembolic disorders. Its mechanism involves targeting free and clot-bound Factor Xa as well as Factor Xa in the prothrombinase complex, which plays a crucial role in the coagulation cascade. This inhibition prevents thrombin generation and clot formation (Mueck et al., 2013).

Synthesis Analysis

Rivaroxaban synthesis involves a multi-step chemical reaction process. One of the key synthesis routes includes the epoxy-opening reaction, followed by a cyclization reaction, deprotection, and finally, amidation to yield the final product. This process has been shown to achieve a total yield of 76.8%, with the structure of rivaroxaban confirmed using NMR and MS spectra (Chen, 2015).

Molecular Structure Analysis

Rivaroxaban's molecular structure exhibits specific characteristics that confer its high specificity and selectivity for Factor Xa. Its structure allows for rapid and reversible inhibition of Factor Xa, which is crucial for its anticoagulant effects. This molecular design significantly contributes to its effectiveness in preventing thrombin generation and clot formation, with a greater than 10,000-fold selectivity for human Factor Xa over other serine proteases (Perzborn et al., 2010).

Chemical Reactions and Properties

Rivaroxaban undergoes specific chemical reactions and has distinct properties that influence its pharmacokinetics and pharmacodynamics. Its metabolism involves oxidative degradation of the morpholinone moiety, hydrolysis of the amide bonds, and is predominantly excreted unchanged in the urine and feces. These pathways highlight the compound's chemical stability and the role of metabolic processes in its elimination (Weinz et al., 2009).

Physical Properties Analysis

Rivaroxaban exhibits specific physical properties that are critical for its pharmacological activity. For instance, its solubility and permeability characteristics are pivotal for its oral bioavailability. The compound's physical form, including its polymorphic forms, can significantly impact its dissolution rate, bioavailability, and, consequently, its clinical efficacy (Kale et al., 2019).

Chemical Properties Analysis

The chemical properties of rivaroxaban, including its reactivity and stability under various conditions, are essential for its storage, handling, and formulation into dosage forms. Stress testing under acid and alkaline conditions, as well as exposure to UVC radiation, has identified main degradation products, elucidating its chemical stability profile which is crucial for ensuring drug safety and efficacy during long-term storage and use (Wingert et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antikoagulans

Rivaroxaban ist ein neuartiges Oxazolidinon-Derivat, das eine einfache, dosisfeste Behandlung zur Vorbeugung und Behandlung von thromboembolischen Erkrankungen bietet {svg_1}. Es wird zur Vorbeugung von venösen Thromboembolien bei Erwachsenen nach einer totalen Hüft- oder Kniegelenkersatz-Operation eingesetzt {svg_2}.

Schlaganfallprävention

Es wurde gezeigt, dass Rivaroxaban das Risiko für Schlaganfall und systemische Embolie senkt {svg_3}. Es wird zur Vorbeugung und Behandlung von tiefer Venenthrombose und Lungenembolie bei Patienten mit nicht-valvulärem Vorhofflimmern eingesetzt {svg_4}.

Verbesserung der Löslichkeit

Rivaroxaban ist in Wasser und Puffersystemen (pH 3–9) praktisch unlöslich {svg_5}. Um die Arzneimittellöslichkeit und die Auflösungsgeschwindigkeit des schlecht wasserlöslichen Rivaroxabans zu verbessern, entwickelten Forscher Rivaroxaban-beladene Mikrosphären mit drei Arten von Mikroumgebungen und Oberflächenmikrostrukturen unter Verwendung hydrophiler Träger und eines Sprühtrocknungsverfahrens {svg_6}.

Verbesserung der oralen Bioverfügbarkeit

Die orale Bioverfügbarkeit von Rivaroxaban, einem schlecht löslichen Medikament, kann durch die Verwendung von lösemittelverdampften Mikrosphären verbessert werden {svg_7}. Die lösemittelverdampften Mikrosphären könnten eine neuartige orale Darreichungsform darstellen, die die orale Bioverfügbarkeit von Rivaroxaban verbessert {svg_8}.

Einschluss-Komplexierung

Es wurde ein neuartiger Ansatz zur Verbesserung der Löslichkeit durch Einschluss-Komplexierung von Rivaroxaban mit β-CD unter Verwendung eines Sprühtrocknungsverfahrens in Kombination mit Hochdruckhomogenisierung als Partikel-Engineering-Methode eingesetzt {svg_9}. Dieser Ansatz erhöhte die Löslichkeit und Auflösung von Rivaroxaban dramatisch {svg_10}.

Nanocomposite

Es wurden β-Cyclodextrin-basierte Einschluss-Komplexe und Nanocomposite von Rivaroxaban zur Verbesserung der Löslichkeit und Auflösung entwickelt {svg_11}. Diese Nanocomposite könnten ein innovativer Ansatz zur Verbesserung der Löslichkeit und Auflösung von Rivaroxaban sein {svg_12}.

Wirkmechanismus

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Rivaroxaban Pseudodimer, like Rivaroxaban, is expected to interact with Factor Xa, a key enzyme in the coagulation cascade . By inhibiting Factor Xa, Rivaroxaban Pseudodimer could potentially attenuate thrombosis, thereby preventing blood clot formation .

Cellular Effects

The cellular effects of Rivaroxaban Pseudodimer are likely to be similar to those of Rivaroxaban. Rivaroxaban has been shown to have predictable anticoagulation effects in humans . It can influence cell function by preventing the formation of blood clots, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rivaroxaban Pseudodimer’s molecular mechanism of action is expected to be similar to that of Rivaroxaban. Rivaroxaban is a direct Factor Xa inhibitor, meaning it binds to Factor Xa and inhibits its activity . This inhibition can lead to changes in gene expression and prevent the formation of blood clots .

Temporal Effects in Laboratory Settings

Rivaroxaban has been shown to have a rapid onset of action within 2-4 hours and a half-life of 7-11 hours in healthy adults and 11-13 hours in healthy elderly subjects .

Dosage Effects in Animal Models

Rivaroxaban has shown dose-dependent antithrombotic activity in animal models of venous and arterial thrombosis .

Metabolic Pathways

Rivaroxaban Pseudodimer is likely to be involved in similar metabolic pathways as Rivaroxaban. Rivaroxaban is metabolized and cleared via the kidney and liver . It is a substrate of CYP3A4 and P-glycoprotein, which are important components of drug metabolism .

Transport and Distribution

Rivaroxaban, however, is known to have a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

Subcellular Localization

The subcellular localization of Rivaroxaban Pseudodimer is currently unknown. The localization of similar compounds can provide insights. For instance, Rivaroxaban, a related compound, is known to inhibit Factor Xa, which is found in the blood plasma .

Eigenschaften

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLLZCQTBKRWBP-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5C[C@@H](OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H36Cl2N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1632463-24-1 | |

| Record name | Rivaroxaban pseudodimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632463241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIVAROXABAN PSEUDODIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX9RYC4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.